N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of DMF-T is characterized by a thiophene ring attached to a benzofuran ring via a carboxamide group. The benzofuran ring carries a 3,4-dimethoxybenzoyl group and a methyl group.Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Research efforts have been dedicated to synthesizing and characterizing compounds with structural similarities, emphasizing the development of synthetic routes and methodologies. For instance, studies on the synthesis of thiophene-2-carboxamides and their derivatives highlight techniques that could be applicable to the compound . These methodologies involve stepwise reactions that include condensation, hydrolysis, and cyclization steps, utilizing reagents and conditions tailored to achieve desired structural features (Talupur et al., 2021).
Structural Characterization : The characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as IR, 1H NMR, 13C NMR, Mass Spectrometry, and elemental analysis are commonly employed. These methods provide detailed insights into the molecular architecture, which is essential for assessing the compound's potential applications and functionalities (Talupur et al., 2021).
Potential Biological Activities
Antimicrobial Activity : Compounds with thiophene-2-carboxamide structures have been evaluated for their antimicrobial properties. Synthesis and subsequent testing of these compounds against various microbial strains can reveal their potential as antimicrobial agents. Docking studies, in addition to antimicrobial evaluations, help in understanding the mode of action and designing compounds with enhanced efficacy (Spoorthy et al., 2021).
Inhibition of Cell Adhesion Molecules : Research has also explored the role of similar compounds in inhibiting the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. Such activities suggest potential applications in modulating inflammatory processes and could have implications in the development of anti-inflammatory agents (Boschelli et al., 1995).
Chemical Biology and Medicinal Chemistry : The development and synthesis of benzothiophene derivatives and their evaluation for biological activities, such as anti-inflammatory, analgesic, and anticancer properties, showcase the broader utility of these compounds in drug discovery and development. The minor structural variations in these molecules can lead to significant differences in their biological activities and mechanisms of action, underlining the importance of detailed synthetic and biological studies (Abu‐Hashem et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-16-8-7-15(24-23(26)20-5-4-10-30-20)12-18(16)29-22(13)21(25)14-6-9-17(27-2)19(11-14)28-3/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBRIPTQVFAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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